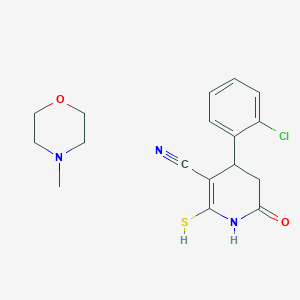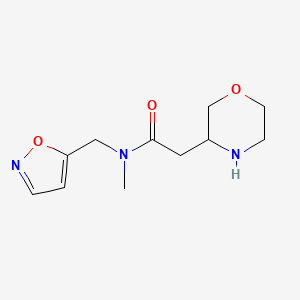
4-(3-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide, also known as CTDP, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. CTDP belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In
科学的研究の応用
4-(3-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
作用機序
The exact mechanism of action of 4-(3-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to modulate the activity of the endocannabinoid system, which may contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to affect several biochemical and physiological processes in the body. It has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to increase the levels of endocannabinoids in the brain, which may contribute to its analgesic and anxiolytic effects.
実験室実験の利点と制限
One of the main advantages of using 4-(3-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various physiological processes. Additionally, the synthesis of this compound is relatively straightforward and can be carried out using commonly available reagents. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 4-(3-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of psychiatric disorders, such as schizophrenia and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成法
The synthesis of 4-(3-chlorophenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorobenzoyl chloride with 4-ethylphenylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to form the final product, this compound. The overall yield of the synthesis process is around 60-70%, and the purity of the product can be increased through recrystallization.
特性
IUPAC Name |
4-(3-chlorophenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-2-15-6-8-17(9-7-15)21-19(24)23-12-10-22(11-13-23)18-5-3-4-16(20)14-18/h3-9,14H,2,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQPWSPJQZXFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5406958.png)
![3-({[(3-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5406959.png)
![5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol](/img/structure/B5406970.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B5406973.png)

![1-butyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5407002.png)
![1-(2-{[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)-2-imidazolidinone](/img/structure/B5407008.png)
![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407016.png)
![N~2~,N~2~,N~4~-trimethyl-N~4~-[(5-propyl-1H-pyrazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5407024.png)
![6-iodo-2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5407026.png)
![{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5407032.png)
![2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5407035.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5407049.png)
